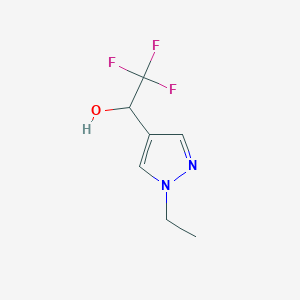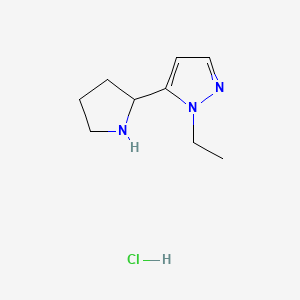
1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole ring, followed by alkylation with ethyl iodide and cyclization with 2-pyrrolidone. The reaction conditions typically require heating under reflux in an appropriate solvent, such as ethanol or methanol, and the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazole-5-one derivatives.
Reduction: Formation of pyrazole-5-amine derivatives.
Substitution: Formation of various alkylated or aminated pyrazoles.
Scientific Research Applications
1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride has been explored in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is similar to other pyrazole derivatives, such as 1-ethyl-5-(pyridin-2-yl)-1H-pyrazolehydrochloride and 1-ethyl-5-(thiazol-2-yl)-1H-pyrazolehydrochloride. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
1-ethyl-5-(pyridin-2-yl)-1H-pyrazolehydrochloride
1-ethyl-5-(thiazol-2-yl)-1H-pyrazolehydrochloride
1-ethyl-5-(imidazol-2-yl)-1H-pyrazolehydrochloride
Properties
Molecular Formula |
C9H16ClN3 |
|---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
1-ethyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-2-12-9(5-7-11-12)8-4-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H |
InChI Key |
YLJHDEXBBVLTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


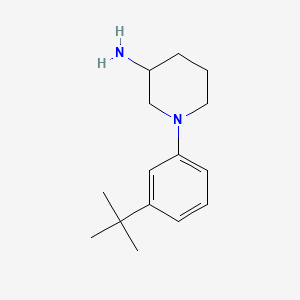
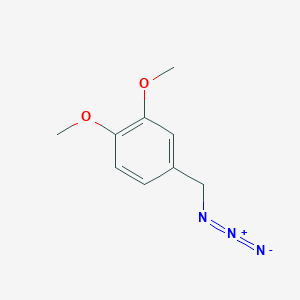

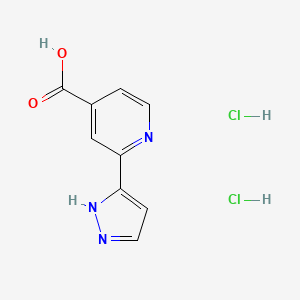
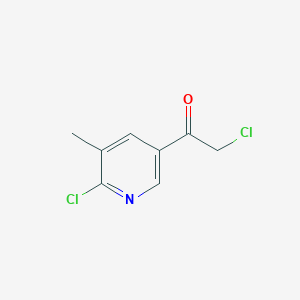
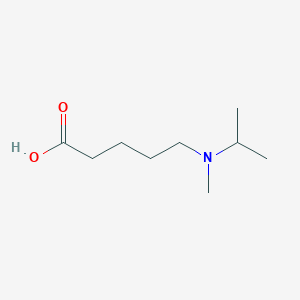
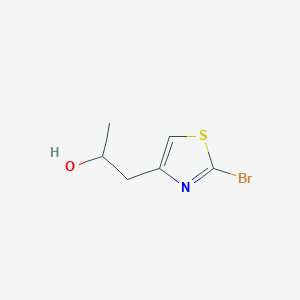

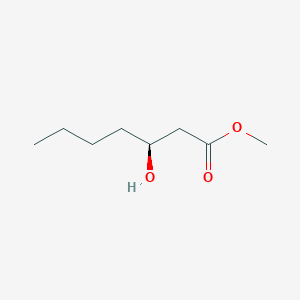
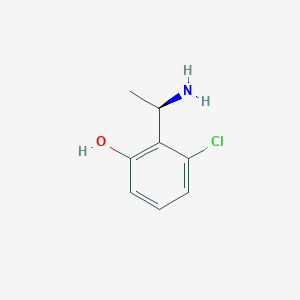
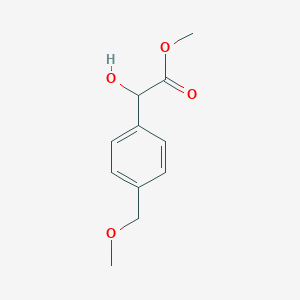
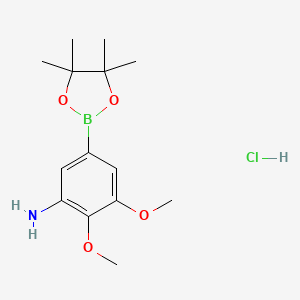
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
